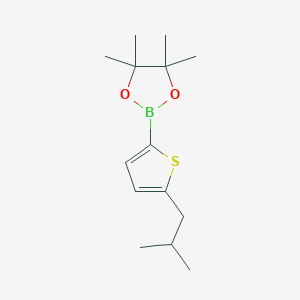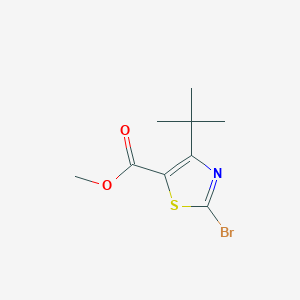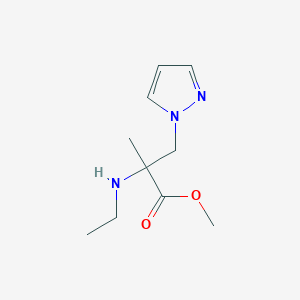![molecular formula C10H8ClNO3 B13627905 Ethyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B13627905.png)
Ethyl 2-chlorobenzo[d]oxazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-1,3-benzoxazole-6-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a fused ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Métodos De Preparación
The synthesis of ethyl 2-chloro-1,3-benzoxazole-6-carboxylate typically involves the condensation of 2-aminophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Ethyl 2-chloro-1,3-benzoxazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions include substituted benzoxazoles, benzoxazole N-oxides, and benzoxazole carboxylic acids .
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-1,3-benzoxazole-6-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 2-chloro-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Ethyl 2-chloro-1,3-benzoxazole-6-carboxylate can be compared with other benzoxazole derivatives, such as:
Ethyl 2-amino-1,3-benzoxazole-6-carboxylate: Similar in structure but contains an amino group instead of a chlorine atom, leading to different reactivity and biological activity.
Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate: Contains a methyl group, which affects its hydrophobicity and interaction with biological targets.
Ethyl 2-hydroxy-1,3-benzoxazole-6-carboxylate: Contains a hydroxy group, which can form hydrogen bonds and influence its solubility and reactivity.
The uniqueness of ethyl 2-chloro-1,3-benzoxazole-6-carboxylate lies in its chlorine atom, which provides distinct reactivity and potential for further functionalization .
Propiedades
Fórmula molecular |
C10H8ClNO3 |
|---|---|
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
ethyl 2-chloro-1,3-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C10H8ClNO3/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3 |
Clave InChI |
ANDMONBVTOHGLD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)N=C(O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13627823.png)



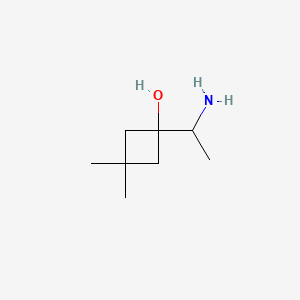


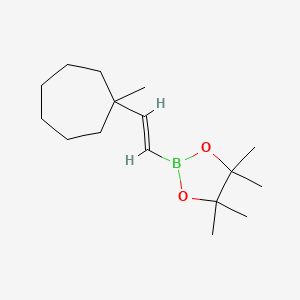
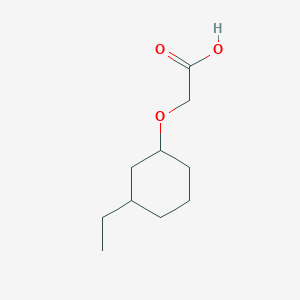
![N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B13627895.png)
![(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13627897.png)
